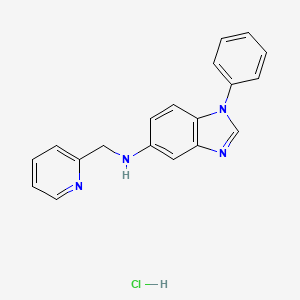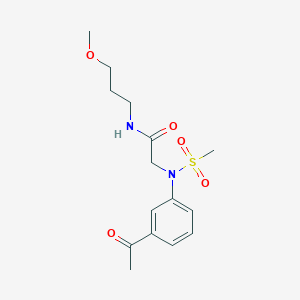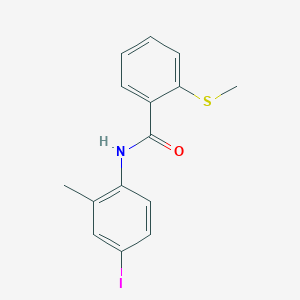
1-phenyl-N-(2-pyridinylmethyl)-1H-benzimidazol-5-amine hydrochloride
Übersicht
Beschreibung
1-phenyl-N-(2-pyridinylmethyl)-1H-benzimidazol-5-amine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1-phenyl-N-(2-pyridinylmethyl)-1H-benzimidazol-5-amine hydrochloride involves its ability to bind to and inhibit the activity of certain enzymes and receptors. Specifically, this compound has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in a variety of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-phenyl-N-(2-pyridinylmethyl)-1H-benzimidazol-5-amine hydrochloride include its ability to inhibit the activity of PDE4, which in turn can lead to increased levels of cyclic AMP (cAMP) in cells. This can have a variety of downstream effects, including the activation of certain signaling pathways and the modulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-phenyl-N-(2-pyridinylmethyl)-1H-benzimidazol-5-amine hydrochloride in lab experiments is its ability to selectively inhibit the activity of PDE4, which can be useful for studying the role of this enzyme in various physiological processes. However, one limitation of this compound is that it may have off-target effects on other enzymes or receptors, which can complicate data interpretation.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-phenyl-N-(2-pyridinylmethyl)-1H-benzimidazol-5-amine hydrochloride. Some possible areas of investigation include:
1. Further elucidation of the mechanism of action of this compound, including its effects on downstream signaling pathways and gene expression.
2. Development of more selective PDE4 inhibitors based on the structure of 1-phenyl-N-(2-pyridinylmethyl)-1H-benzimidazol-5-amine hydrochloride.
3. Investigation of the potential therapeutic applications of this compound, including its ability to modulate immune function and inflammation.
4. Exploration of the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
1-phenyl-N-(2-pyridinylmethyl)-1H-benzimidazol-5-amine hydrochloride has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and receptors. These effects make it a promising candidate for the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
1-phenyl-N-(pyridin-2-ylmethyl)benzimidazol-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4.ClH/c1-2-7-17(8-3-1)23-14-22-18-12-15(9-10-19(18)23)21-13-16-6-4-5-11-20-16;/h1-12,14,21H,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTMGKZTXWKQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NCC4=CC=CC=N4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(pyridin-2-ylmethyl)benzimidazol-5-amine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-nitrobenzenesulfonamide](/img/structure/B4191963.png)
![N-(5-chloro-2-methylphenyl)-2-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-5-nitrobenzamide](/img/structure/B4191965.png)
![2-{1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B4191966.png)
![5-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4191968.png)
![N-(4-fluorobenzyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4191988.png)


![N-(3-chloro-4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4192012.png)
![3-[(2-iodobenzyl)oxy]benzaldehyde](/img/structure/B4192015.png)

![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-iodophenoxy)acetamide](/img/structure/B4192025.png)
![3-(1-adamantylamino)-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4192028.png)